N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine
Description
Properties
IUPAC Name |
N',N'-dimethyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-12(2)9-6-11-10-4-7-13(3)8-5-10/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUAHYOQBHTTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360168 | |
| Record name | N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724757-63-5 | |
| Record name | N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 1-methyl-4-piperidone + N,N-dimethylethylenediamine | Stirring in ethanol or methanol at room temperature or slightly elevated temperature (e.g., 20–40 °C) | Formation of N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine via nucleophilic addition |
| 2 | Reaction mixture filtration | Room temperature | Removal of impurities and by-products |
| 3 | Washing with water | Room temperature | Purification of the product |
| 4 | Drying under reduced pressure | 12–24 hours | Isolation of pure compound |
Reaction Mechanism
The key step involves the nucleophilic attack of the primary amine group of N,N-dimethylethylenediamine on the carbonyl carbon of 1-methyl-4-piperidone, leading to the formation of a secondary amine linkage. The piperidine ring remains intact, providing the characteristic structure.
Optimization Parameters
- Solvent choice: Ethanol or methanol are preferred for their polarity and ability to dissolve both reactants.
- Temperature control: Maintaining mild temperatures (20–40 °C) prevents side reactions and degradation.
- Reaction time: Typically 20–24 hours to ensure complete conversion.
- Purity assessment: High-performance liquid chromatography (HPLC) confirms purity up to 100% at 273 nm wavelength.
Industrial Scale Considerations
For large-scale synthesis, reactors with controlled stirring and temperature regulation are employed. The process is designed to maximize yield while minimizing by-products such as secondary bis-(N,N-dimethylaminoethyl)-amine. The reaction avoids the need for high pressure or temperature, expensive catalysts, or hazardous solvents, making it cost-effective and safer.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Ethanol or methanol | Ethanol or methanol |
| Temperature | 20–40 °C | 20–40 °C |
| Reaction time | 20–24 hours | 20–24 hours |
| Purification | Filtration, washing, drying | Filtration, washing, drying |
| Yield | High (up to 95%) | High (optimized for cost-efficiency) |
| Equipment | Standard glassware | Large-scale reactors |
| By-products | Minimal | Minimal |
Related Synthetic Processes and Patents
A related process for preparing N,N-dimethylethylenediamine, a key intermediate, involves reacting β-chloroethylamine hydrochloride with aqueous dimethylamine in the presence of sodium hydroxide at 20–40 °C. This method yields high purity product without by-products and is scalable for industrial production. The reaction proceeds via nucleophilic substitution and is detailed in patent US2908714A, which emphasizes mild conditions and high yield without special apparatus or hazardous reagents.
Research Findings and Analytical Data
- Purity: HPLC analysis confirms 100% purity at 273 nm for the final product.
- Yield: Laboratory synthesis yields approximately 95%, with industrial processes optimized for similar or higher yields.
- Physical properties: The compound has a molecular weight of 185.31 g/mol and a molecular formula of C10H23N3.
- Reactivity: Exhibits typical amine behavior, including basicity and reactivity towards electrophiles, facilitated by the piperidine ring.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine with structurally related ethane-1,2-diamine derivatives, highlighting key differences in substituents, applications, and physicochemical properties:
Key Comparative Insights
Structural Variations: Piperidine vs. Pyridine/Thiophene: The piperidine ring in the target compound provides a saturated heterocycle, offering distinct conformational flexibility compared to aromatic substituents (e.g., pyridine in MEP or thiophene in methapyrilene). This affects steric hindrance and electronic interactions in metal coordination or receptor binding . Aromatic vs.
Synthetic Methods :
- Many analogs are synthesized via nucleophilic substitution or Schiff base condensation. For example, methapyrilene derivatives are prepared using substituted amines and aldehydes , while platinum(II) complexes of ethane-1,2-diamine derivatives are formed via ligand exchange reactions .
Functional Applications: Catalysis: MEP-based manganese complexes demonstrate high catalytic efficiency in epoxidation due to pyridyl donor atoms stabilizing metal centers . Pharmaceuticals: Methapyrilene’s historical use as an antihistamine contrasts with the toxicity risks associated with its structural motif, underscoring the importance of substituent choice in drug design . Coordination Chemistry: Nickel(II) complexes with pyridylmethyl-substituted ethane-1,2-diamines show stability under physiological conditions, suggesting applications in bioinorganic chemistry .
Physicochemical Properties :
- Lipophilicity : The piperidine ring in the target compound likely increases logP compared to pyridinylmethyl analogs, impacting membrane permeability in biological systems.
- Solubility : Polar groups (e.g., methoxy in CAS 98067-56-2) improve aqueous solubility, whereas aromatic systems may reduce it .
Biological Activity
N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine (commonly referred to as DMMP) is a chemical compound with the molecular formula C10H23N3 and a molecular weight of 185.31 g/mol. Its unique structure includes a dimethylamino group and a piperidinyl moiety, which contribute to its biological activity. This article provides an in-depth analysis of the biological activities associated with DMMP, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The structural formula of DMMP is represented as follows:
Key Properties:
- Molecular Formula: C10H23N3
- Molecular Weight: 185.31 g/mol
- IUPAC Name: N',N'-dimethyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine
DMMP exhibits its biological activity through interactions with various molecular targets such as receptors and enzymes. The compound is known to modulate enzyme activity and alter receptor signaling pathways. Specifically, it has been studied for its potential in enzyme inhibition, particularly in the context of neurotransmitter systems.
1. Neuropharmacological Effects
DMMP has shown promising results in neuropharmacological studies. Its ability to interact with acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Table 1: AChE Inhibition Potency of DMMP
2. Antioxidant Activity
In vitro studies have evaluated the antioxidant properties of DMMP using assays such as DPPH radical scavenging. The results indicate that DMMP exhibits significant radical scavenging activity.
Table 2: Antioxidant Activity of DMMP
| Concentration (µM) | Radical Scavenging Activity (%) |
|---|---|
| 25 | 76 |
| Reference (Ascorbic Acid) | 82 |
3. Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of DMMP. In vivo studies demonstrated its efficacy in reducing paw edema in carrageenan-induced models.
Case Study: In Vivo Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of DMMP at a dose of 25 mg/kg, significant edema inhibition was observed:
- Mean Edema Inhibition: 48%
- Reference Drug (Indomethacin): 52% inhibition
Applications in Medicinal Chemistry
DMMP's unique structure makes it a candidate for drug development in various therapeutic areas:
- Enzyme Inhibition: Particularly relevant for treating conditions associated with cholinergic dysfunction.
- Neuroprotective Agent: Potential use in neurodegenerative diseases due to its AChE inhibition and antioxidant properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting 1-methyl-piperidin-4-amine with N,N-dimethylethane-1,2-diamine derivatives under catalytic hydrogenation or using NaBH₄ as a reducing agent. Solvent selection (e.g., ethanol or THF), temperature control (60–80°C), and catalyst optimization (e.g., Pt or Pd for hydrogenation) are critical for yield improvement. Purification often involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers should be observed?
- Methodology :
- ¹H/¹³C NMR : Look for singlet signals for dimethyl groups (δ ~2.3 ppm) and piperidinyl protons (δ ~1.5–3.0 ppm). Quaternary carbons in the piperidine ring appear at δ ~45–60 ppm .
- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and tertiary amine groups (no N-H stretch).
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the diamine backbone .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELX resolve structural ambiguities in this compound and its metal complexes?
- Methodology : Single-crystal X-ray diffraction is used to determine bond lengths, angles, and stereochemistry. SHELX programs refine crystallographic data by iteratively adjusting atomic positions to minimize R-factors. For metal complexes, analyze coordination geometry (e.g., octahedral vs. tetrahedral) and ligand-metal bond distances. Disorder in the piperidinyl or methyl groups may require split-model refinement .
Q. What strategies elucidate the coordination chemistry of this diamine with transition metals, and how do ligand modifications affect complex stability?
- Methodology : Synthesize complexes by reacting the diamine with metal salts (e.g., CuCl₂, ZnBr₂) in polar solvents. Characterize using UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and magnetic susceptibility. Stability is influenced by steric hindrance from the piperidinyl group and electronic effects from dimethyl substituents .
Q. What in vitro assays evaluate the enzyme inhibitory potential of this compound, and how does its structure influence bioactivity?
- Methodology : Conduct enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorogenic substrates. The dimethyl groups enhance lipophilicity, improving membrane permeability, while the piperidinyl moiety may interact with hydrophobic enzyme pockets. IC₅₀ values and kinetic studies (e.g., Lineweaver-Burk plots) quantify inhibitory potency .
Q. How can researchers address stereochemical challenges in synthesizing chiral derivatives of this diamine?
- Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., chiral Ru complexes) during synthesis. Analyze enantiomeric excess via chiral HPLC or polarimetry. X-ray crystallography or NOESY NMR can confirm stereochemistry .
Q. What best practices guide thermal stability analysis and degradation studies of this compound?
- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres. Identify degradation products using GC-MS or HPLC. Stability is influenced by intramolecular hydrogen bonding and steric protection of the amine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
